![molecular formula C6H11ClO B2980645 [1-(Chloromethyl)cyclobutyl]methanol CAS No. 55754-70-6](/img/structure/B2980645.png)

[1-(Chloromethyl)cyclobutyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

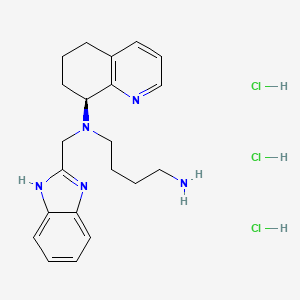

“[1-(Chloromethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 55754-70-6 . It has a molecular weight of 134.61 .

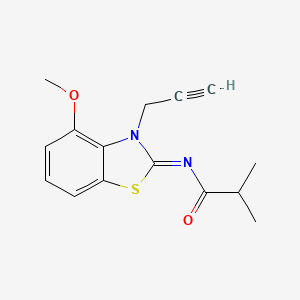

Molecular Structure Analysis

The InChI code for “[1-(Chloromethyl)cyclobutyl]methanol” is 1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

[1-(Chloromethyl)cyclobutyl]methanol is involved in various chemical reactions and synthetic pathways, showcasing its versatility in organic synthesis. For instance, it serves as a precursor in the synthesis of complex molecules, such as 2,4-methanoproline analogues, through addition-intramolecular substitution sequences. This synthetic approach highlights the molecule's utility in constructing bicyclic structures and analogues with potential biological activities (Rammeloo, Stevens, & De Kimpe, 2002). Additionally, [1-(Chloromethyl)cyclobutyl]methanol participates in rearrangement reactions leading to compounds like (±)-cerapicol, further illustrating its potential in generating structurally diverse and complex molecules (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).

Methanol as a Hydrogen Source

The use of methanol, derived from or related to [1-(Chloromethyl)cyclobutyl]methanol, as a hydrogen source in chemoselective transfer hydrogenation of α,β-unsaturated ketones demonstrates its role in sustainable and green chemistry. This method utilizes a cyclometalated rhodium complex, showcasing methanol's potential in reducing complex organic compounds in a safe and efficient manner without the need for inert gas protection (Aboo, Begum, Zhao, Farooqi, & Xiao, 2019).

Role in Methanol Production and Utilization

Methanol, closely related to the applications of [1-(Chloromethyl)cyclobutyl]methanol, serves as a cornerstone in various industrial and chemical processes. Advances in methanol production, particularly from CO2 hydrogenation, highlight the environmental benefits and the reduction of CO2 emissions. Methanol's application extends beyond as a chemical feedstock to being a promising energy carrier for hydrogen production, underscoring its importance in future sustainable energy solutions (Dalena, Senatore, Basile, Knani, Basile, & Iulianelli, 2018).

Catalytic Processes and Organic Transformations

The molecule's utility is further evidenced in catalytic processes, such as the highly enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by cobalt complexes. These processes highlight the potential of [1-(Chloromethyl)cyclobutyl]methanol derivatives in facilitating organic transformations that produce compounds with significant stereochemical complexity (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

[1-(chloromethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGCLLHUUJCSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2980571.png)

![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)

![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)

![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)

![ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2980585.png)